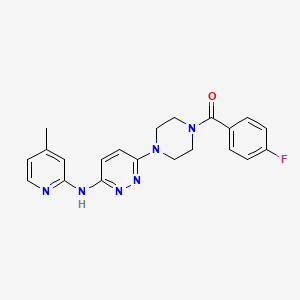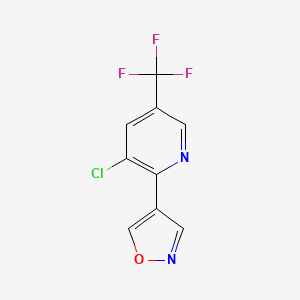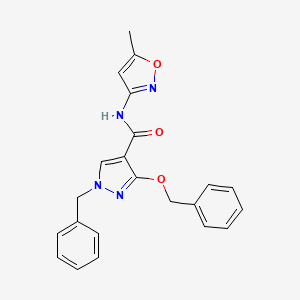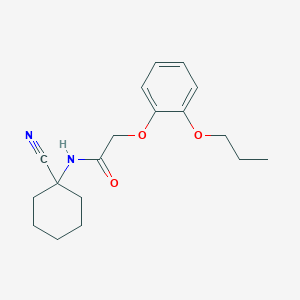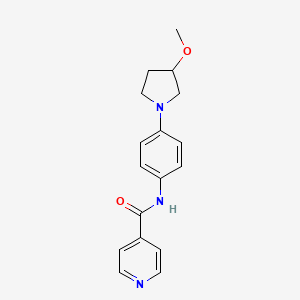![molecular formula C14H6Cl2F3N3O B2378831 5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride CAS No. 522600-26-6](/img/structure/B2378831.png)
5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been the focus of many studies due to their varied and significant biological activities . They are the dominant motif of many drugs, including sedative agents like zaleplon and indiplon, and anxiolytic agent ocinaplon .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines can be prepared through various methods. One approach involves the condensation reactions of aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones . Another method involves the reactions of acyclic reagents .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines can be modified to create a variety of novel disubstituted derivatives. This can be achieved through sequential site-selective cross-coupling reactions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include the Sonogashira-type coupling of dibromopyrazolo[1,5-a]pyrimidine with a wide range of terminal alkynes . This reaction proceeds smoothly with excellent selectivity in favor of the C6-position .Aplicaciones Científicas De Investigación
Synthesis and Characterization
This compound is a part of the pyrazolo[1,5-a]pyrimidine class, notable for its biological activities in medicine. The synthesis and characterization of these compounds involve multiple steps, including condensation and cyclization reactions. One such synthesis process involves starting from Ethyl(ethoxymethylene) cyanoacetate and 4-Chloroacetophenone, ultimately leading to the creation of novel compounds whose structures are confirmed by spectroscopic methods like IR and 1H-NMR (Xu Li-feng, 2011).
Antitumor Activities
Research has delved into the antitumor potential of this compound class. A specific derivative, synthesized through a 4-step procedure, demonstrated notable antitumor activities when tested in vivo. Its structural confirmation was again through IR and 1 H-NMR. This highlights the compound's potential in cancer research and treatment (Z. Xin, 2012).
Crystal Structure and Cancer Cell Line Inhibition
Another variant of this compound class was synthesized and its crystal structure determined. This particular derivative showed marked inhibition against human lung adenocarcinoma cell line A549 and human gastric cancer cell line MKN45, displaying its promise in cancer therapy (Jin Liu et al., 2020).
Optical Properties
The photophysical properties of a series of these compounds, containing various substituents, have been investigated. Their optical absorption and emission in both the solid state and solution were studied, revealing interesting results. These compounds were absorbed in the ultraviolet region and displayed higher quantum emission fluorescence yields in solution, along with moderate emission in the solid state. Their thermal stability was also assessed, showing considerable variation among different derivatives (Felipe S. Stefanello et al., 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2F3N3O/c15-8-3-1-7(2-4-8)9-5-11(14(17,18)19)22-12(20-9)6-10(21-22)13(16)23/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQXDBNQKQYZFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5-[(4-methylphenyl)methoxy]-1-benzofuran-3-carboxylic acid](/img/structure/B2378748.png)
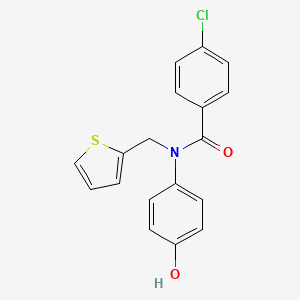
![4-methoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2378750.png)
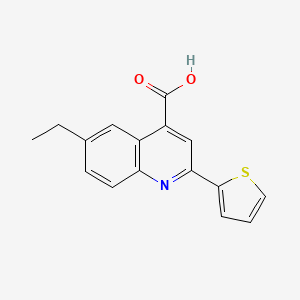
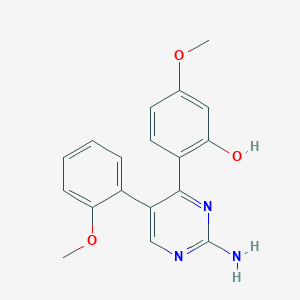
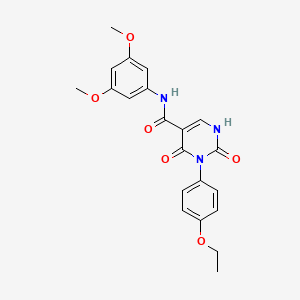
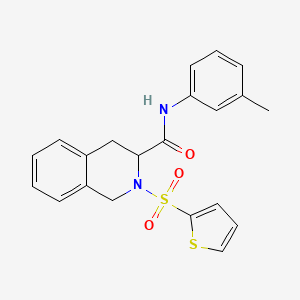
![2,5-Dichlorothiazolo[5,4-b]pyridine](/img/structure/B2378761.png)
